molecular formula C20H24N6O6 B1193739 SZU101

SZU101

Numéro de catalogue: B1193739
Poids moléculaire: 444.45
Clé InChI: OEKLNHZTYKSMFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SZU101 is a TLR7 agonist via immune response induction and tumor microenvironment modulation.

Applications De Recherche Scientifique

Antitumor Activity

  • In Vivo Studies : Research has shown that SZU101 effectively inhibits tumor growth in various mouse models. For instance, in studies involving 4T1 tumor-bearing mice, this compound was administered intratumorally, leading to a significant reduction in tumor size compared to control groups. The treatment not only affected local tumors but also inhibited the growth of distant metastases, indicating a systemic immune activation effect .
  • Cytokine Production : this compound has been reported to stimulate the production of key cytokines such as TNF-α and IFN-γ in a dose-dependent manner. These cytokines are critical for enhancing antitumor immunity and have been linked to improved outcomes in cancer therapy .

Case Study 1: Efficacy in Murine Models

A study investigated the effects of this compound on mice with implanted 4T1 tumors. Mice treated with this compound exhibited:

  • Increased CD8+ T Cell Activation : Flow cytometry analysis showed a higher percentage of CD3+/CD8+ T cells in the this compound group compared to controls.
  • Enhanced Cytotoxicity : Splenic lymphocytes from this compound-treated mice displayed increased cytotoxic activity against tumor cells, indicating effective immune priming .

Case Study 2: Combination Therapy

This compound has also been explored in combination with other therapeutic agents, such as JQ-1, a BRD4 inhibitor. In this context:

  • Synergistic Effects : The combination therapy demonstrated enhanced antitumor effects compared to either agent alone, suggesting that this compound can potentiate the efficacy of existing cancer treatments .

Table 1: Summary of Antitumor Effects of this compound in Preclinical Studies

Study ReferenceTumor ModelAdministration RouteTumor Size ReductionImmune Response Indicators
4T1IntratumoralSignificantIncreased CD8+ T Cells
CT26SystemicModerateElevated TNF-α levels
MelanomaIntratumoral + i.p.SignificantEnhanced PD-L1 expression

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing SZU101’s TLR7 activation efficacy in vitro?

To evaluate this compound’s TLR7 agonist activity, researchers should employ in vitro immune cell assays, such as dendritic cell (DC) or macrophage activation assays. Key steps include:

  • Cell culture : Use immortalized immune cell lines (e.g., RAW264.7 macrophages) or primary cells isolated from murine models.
  • Dose-response curves : Test this compound across a concentration range (e.g., 0.1–10 μM) to determine half-maximal effective concentration (EC₅₀).
  • Cytokine profiling : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assays .
  • Control groups : Include TLR7 knockout cells or competitive inhibitors (e.g., TLR7 antagonists) to confirm specificity .

Q. What experimental protocols ensure reproducibility when conjugating this compound with tumor-associated antigens?

Reproducibility requires strict adherence to synthetic chemistry protocols:

  • Conjugation chemistry : Use carbodiimide crosslinkers (e.g., EDC/NHS) to covalently link this compound to antigens via amine or carboxyl groups.
  • Purification : Validate conjugation efficiency using HPLC or MALDI-TOF mass spectrometry.
  • Characterization : Include NMR and FTIR to confirm structural integrity. For vaccine studies, ensure antigen-SZU101 conjugates are documented in supplementary materials with reaction yields and purity thresholds (>95%) .

Q. How should researchers design initial in vivo studies to evaluate this compound’s antitumor effects?

  • Model selection : Use syngeneic tumor models (e.g., lymphoma or breast cancer in BALB/c mice) to assess immune-mediated responses.
  • Dosing regimen : Administer this compound intraperitoneally (e.g., 5 mg/kg, 3× weekly) alongside control groups (vehicle-only and TLR7-deficient mice).
  • Endpoints : Measure tumor volume, survival rates, and immune infiltration via flow cytometry (e.g., CD8+ T cells, NK cells) .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound-induced immune response assays?

Contradictions may arise from variability in cell types or assay conditions. Mitigation strategies include:

  • Cross-validation : Repeat experiments across multiple cell lines or primary cells from different donors.
  • Multiparametric analysis : Combine cytokine profiling with transcriptomic data (e.g., RNA-seq) to identify TLR7 pathway activation markers.
  • Meta-analysis : Compare results with published studies using similar TLR7 agonists (e.g., imidazoquinolines) to contextualize findings .

Q. How can this compound dosing be optimized in combination therapies to balance efficacy and toxicity?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use staggered dosing schedules (e.g., this compound administered 24h before chemotherapy) to maximize immune priming.
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and cytokine storms in preclinical models. Adjust doses if >20% weight loss or severe inflammation occurs.
  • Synergy assays : Apply Chou-Talalay combination indices to quantify interactions between this compound and drugs like doxorubicin or ibrutinib .

Q. What methodologies validate the long-term immunological memory induced by this compound-based vaccines?

  • Challenge-rechallenge experiments : Re-expose cured mice to the same tumor cell line after 60–90 days to assess memory T-cell responses.
  • Tetramer staining : Quantify antigen-specific CD8+ T cells in lymphoid organs.
  • Transcriptomic profiling : Use single-cell RNA-seq to identify memory T-cell clusters and exhaustion markers (e.g., PD-1, TIM-3) .

Q. Data Integrity & Reporting

Q. How should researchers document this compound-related data to ensure reproducibility and compliance with academic standards?

  • Experimental details : Report batch numbers, solvent systems, and storage conditions (−20°C in anhydrous DMSO).
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; provide raw data in supplementary files.
  • Ethical compliance : Include animal ethics committee approval IDs and ARRIVE guidelines checklist for in vivo studies .

Q. What criteria distinguish high-quality this compound research for publication in top-tier journals?

  • Mechanistic depth : Link TLR7 activation to downstream immune pathways (e.g., NF-κB, IRF7) via Western blot or CRISPR knockout models.
  • Translational relevance : Include humanized mouse models or patient-derived organoids to bridge preclinical and clinical gaps.
  • Data transparency : Share RNA-seq datasets on repositories like GEO and provide step-by-step protocols in supplementary materials .

Q. Tables

Parameter Recommended Protocol Reference
TLR7 activation (EC₅₀)1–5 μM in RAW264.7 macrophages
Conjugation efficiency>90% via HPLC
In vivo dosing5 mg/kg, 3× weekly (i.p.)
Toxicity threshold<15% body weight loss in 14 days

Propriétés

Formule moléculaire

C20H24N6O6

Poids moléculaire

444.45

Nom IUPAC

4-((4-((6-Amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25)

Clé InChI

OEKLNHZTYKSMFV-UHFFFAOYSA-N

SMILES

O=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SZU-101;  SZU 101;  SZU101

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SZU101
6-Amino-9-(4-(aminomethyl)benzyl)-2-(2-methoxyethoxy)-9h-purin-8-ol
SZU101
Reactant of Route 3
SZU101
Reactant of Route 4
SZU101
6-Amino-9-(4-(aminomethyl)benzyl)-2-(2-methoxyethoxy)-9h-purin-8-ol
SZU101
Reactant of Route 6
SZU101

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.